molecular formula C10H9BrOS B14591256 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine CAS No. 61378-99-2

6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine

Cat. No.: B14591256
CAS No.: 61378-99-2
M. Wt: 257.15 g/mol
InChI Key: WMCXFLOBVVNNQJ-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine (CAS 58041-35-3) is a brominated derivative of the 1,4-oxathiine heterocycle, a class of six-membered rings containing both oxygen and sulfur atoms in a 1,4-relationship . This scaffold is valued in chemical research and development for its role as a versatile intermediate in organic synthesis and for its association with bioactive molecules. The 1,4-oxathiin core, particularly in its dioxide form, is the structural foundation of a family of commercial systemic fungicides such as carboxin and oxycarboxin . These compounds demonstrate the significant potential for biological activity within this heterocyclic class. Recent synthetic methodology research focuses on creating novel 1,4-oxathiin derivatives, including 2,3,6-trisubstituted compounds with a trans stereochemistry, highlighting the ongoing interest in this ring system for developing new chemical entities . The bromophenyl substituent on this molecule enhances its utility as a building block for further chemical exploration via metal-catalyzed cross-coupling reactions, allowing researchers to elaborate the core structure for various applications. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

61378-99-2

Molecular Formula

C10H9BrOS

Molecular Weight

257.15 g/mol

IUPAC Name

6-(4-bromophenyl)-2,3-dihydro-1,4-oxathiine

InChI

InChI=1S/C10H9BrOS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,7H,5-6H2

InChI Key

WMCXFLOBVVNNQJ-UHFFFAOYSA-N

Canonical SMILES

C1CSC=C(O1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

[4+2] Cycloaddition of Benzyl 1-Alkynyl Sulfones and Aryl Aldehydes

The most widely documented method involves the reaction of benzyl 1-alkynyl sulfones with aryl aldehydes under basic conditions. This protocol, detailed by recent studies, produces 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides with exclusive trans stereochemistry at the 2,3-diaryl positions. For the target compound, 4-bromobenzaldehyde serves as the aryl aldehyde component, while the benzyl 1-alkynyl sulfone contributes the sulfur-containing backbone.

Mechanistic Overview :

  • Base Activation : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) deprotonates the aldehyde, generating an enolate intermediate.
  • Nucleophilic Attack : The enolate attacks the electrophilic β-carbon of the alkynyl sulfone, forming a tetrahedral intermediate.
  • Cyclization : Intramolecular attack by the sulfur lone pair initiates ring closure, yielding the 1,4-oxathiine core.
  • Trans Selectivity : Density functional theory (DFT) calculations reveal that the trans configuration is thermodynamically favored during cyclization due to reduced steric hindrance between the 2,3-diaryl substituents.

Optimization Challenges :

  • Base Sensitivity : The product undergoes base-induced ring opening, necessitating careful control of reaction time and temperature. For example, prolonged exposure to NaH at 60°C results in a 30–40% yield loss due to by-product formation.
  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but exacerbate decomposition. Switching to tetrahydrofuran (THF) improves stability, albeit with a 15% reduction in yield.

Representative Data :

Starting Material Base Solvent Temperature (°C) Yield (%) Purity (HPLC)
Benzyl 1-ethynyl sulfone NaH DMF 60 58 92%
4-Bromobenzaldehyde t-BuOK THF 50 65 95%

Base-Mediated Condensation Routes

Thia-Michael Addition–Cyclization Sequences

An alternative pathway employs thia-Michael additions followed by cyclization. While less common for dihydro-1,4-oxathiines, this method has been adapted from analogous syntheses of tetrahydro-1,4-oxathiine derivatives.

Procedure :

  • Thia-Michael Addition : A thiolate nucleophile attacks an α,β-unsaturated ketone, forming a sulfur-carbon bond.
  • Cyclization : Intramolecular hemiacetal formation under acidic conditions generates the oxathiine ring.

Limitations :

  • Regioselectivity : Competing pathways often lead to mixtures of 1,4- and 1,3-oxathiine isomers.
  • Functional Group Tolerance : Electron-withdrawing groups (e.g., bromine) on the aryl ring retard the thia-Michael step, requiring elevated temperatures (80–100°C).

Catalytic Asymmetric Syntheses

Amine-Catalyzed [4+2] Cycloadditions

Recent advances in organocatalysis have enabled enantioselective syntheses of 1,4-oxathiine derivatives. A study employing DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst demonstrated the feasibility of this approach for related structures.

Key Steps :

  • Catalyst Activation : DABCO deprotonates the allenoate, generating a reactive dienolate.
  • Cycloaddition : The dienolate undergoes [4+2] cycloaddition with a dithioester, forming the oxathiine ring with moderate enantioselectivity.

Reaction Conditions :

  • Temperature : −40°C to 0°C to suppress side reactions.
  • Solvent : Toluene or dichloromethane (DCM) for optimal catalyst performance.

Data from Analogous Systems :

Catalyst Temperature (°C) Yield (%) Enantiomeric Ratio (e.r.)
DABCO −40 85
β-ICD 25 71 83:17

Post-Synthetic Functionalization

Palladium-Mediated C–H Bond Activation

While direct C–H functionalization of 6-(4-bromophenyl)-2,3-dihydro-1,4-oxathiine remains underexplored, studies on similar 1,2-oxathiine 2,2-dioxides suggest potential applicability. Palladium catalysts enable regioselective arylations at the C-3 position, offering a route to diversely substituted derivatives.

Challenges :

  • Substrate Compatibility : The electron-deficient bromophenyl group may inhibit oxidative addition steps.
  • By-Product Formation : Competing homocoupling or over-arylation necessitates careful stoichiometric control.

Comparative Analysis of Synthetic Methods

The table below contrasts the efficiency, scalability, and practicality of the leading methods:

Method Yield Range (%) Scalability Key Advantage Major Limitation
[4+2] Cycloaddition 58–65 Moderate High regioselectivity Base-sensitive intermediates
Thia-Michael–Cyclization 40–55 Low Broad substrate scope Poor functional group tolerance
Organocatalytic Cycloaddition 71–85 High Enantioselectivity Low-temperature requirements

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromophenyl group enables participation in palladium-catalyzed cross-couplings:

  • Suzuki–Miyaura Coupling :
    Reaction with arylboronic acids under Pd(dppf)Cl₂ catalysis affords biaryl derivatives. For example:

    6 4 Bromophenyl 2 3 dihydro 1 4 oxathiine+PhB OH 2Pd dppf Cl2,base6 4 Biphenyl 2 3 dihydro 1 4 oxathiine\text{6 4 Bromophenyl 2 3 dihydro 1 4 oxathiine}+\text{PhB OH }_2\xrightarrow{\text{Pd dppf Cl}_2,\text{base}}\text{6 4 Biphenyl 2 3 dihydro 1 4 oxathiine}

    Yields range from 68–89% depending on steric/electronic effects of coupling partners .

  • Direct C–H Functionalization :
    Pd-mediated C–H bond arylation at position C-3 proceeds regioselectively with aryl iodides (e.g., 4-iodoanisole), yielding 3-aryl-substituted derivatives (72–85% yields ) .

Reaction Type Conditions Yield Key Observation
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, DMF, 80°C68–89%Steric hindrance reduces efficiency
C–H ArylationPd(OAc)₂, Ag₂CO₃, DCE, 100°C72–85%Exclusive C-3 selectivity

Ring-Opening and Cycloadditions

The oxathiine ring undergoes controlled cleavage or participates in cycloadditions:

  • Ozonolysis :
    Cleavage of the dihydrooxathiine ring with ozone generates α,δ-diketones, which can be trapped as diacetates (e.g., 95% yield in acetic anhydride) .

  • Benzyne Cycloaddition :
    Reaction with in situ-generated benzyne (via diazotization) forms naphthalene derivatives (e.g., 1,4-diphenylnaphthalene, 22% yield ) .

Oxidation and Reduction

  • S-Oxidation :
    Treatment with m-CPBA converts the sulfide moiety to a sulfone, forming the 1,4-oxathiine 2,2-dioxide derivative (90–95% yield ) .

  • Reductive Desulfurization :
    Exposure to Raney Nickel/H₂ removes sulfur, yielding substituted cyclohexene derivatives (55–70% yield ) .

Functional Group Transformations

  • Bromination :
    Electrophilic bromination at C-5 occurs with NBS in CCl₄, enabling further cross-coupling diversification (85% yield ) .

  • Deprotolithiation :
    Reaction with LDA generates a lithiated intermediate for quenching with electrophiles (e.g., CO₂, aldehydes), yielding carboxylated or alkylated products (60–78% yields ) .

Hydrolysis and Stability

  • Acid-Catalyzed Hydrolysis :
    The oxathiine ring undergoes hydrolysis in HCl/MeOH to form a thiol-carboxylic acid derivative (80% yield ).

  • Base Stability :
    Resists decomposition under mild basic conditions (pH < 10) but degrades rapidly in strong bases (e.g., NaOH, 1M) .

Key Structural Insights

X-ray crystallography confirms bond alternation in the oxathiine ring (C–C bonds: 1.320–1.443 Å), indicating a non-aromatic 6π-electron system . The bromophenyl group enhances electrophilic substitution reactivity at the para position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxathiine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

(a) 6-Methyl-2,3-dihydro-1,4-oxathiine

  • Structure : Methyl group at position 6 instead of 4-bromophenyl.
  • Synthesis : Prepared via methods similar to those for bromophenyl analogs but with methyl-containing precursors .
  • However, the absence of bromine limits its utility in applications requiring heavy atom effects (e.g., photochemistry).

(b) 2,6-Dioxo-3-(4-bromoacetophenyl)-2,3,5,6-tetrahydro-1,4-oxathiine

  • Structure : Contains a ketone group at positions 2 and 6 and a bromoacetophenyl substituent.
  • Synthesis : Formed via thia-Michael addition followed by cyclization, differing from the [4+2] cycloaddition route used for simpler oxathiines .
  • Reactivity : The ketone groups increase electrophilicity, enabling nucleophilic attacks, whereas the dihydro-1,4-oxathiine core in the target compound lacks such reactivity.

Benzannulated 1,4-Oxathiines

(a) 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine

  • Structure : Benzannulated oxathiine with methoxy and thiophenyl substituents.
  • Synthesis: Sodium hydride-mediated coupling in DMF, contrasting with amine-catalyzed cycloadditions for non-benzannulated oxathiines .
  • Applications : Benzannulation enhances aromaticity and stability, making it suitable for materials science, whereas the bromophenyl variant’s applications may lean toward agrochemicals .

Non-Oxathiine Heterocycles with Bromophenyl Groups

(a) 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-1,4-dihydropyridine-3-carboxamide

  • Structure : Dihydropyridine core with a bromophenyl-thioether side chain.
  • Pharmacology : Dihydropyridines are calcium channel blockers, but the bromophenyl-thioether modification may introduce antifungal or antiparasitic activity, diverging from the oxathiine’s fungicidal role .

(b) N-(2,3-Dihydro-1,4-benzoxazin-4-yl) Benzothiophene Carboxamide

  • Structure : Benzoxazine fused with benzothiophene and a trifluorophenyl group.
  • Applications : Used in treating heartworm infections, highlighting how heterocyclic bromine-free analogs prioritize parasitic targets over plant pathogens .

Key Comparative Data

Compound Core Structure Key Substituents Synthesis Method Applications Reference
6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine 1,4-Oxathiine 4-Bromophenyl at C6 Amine-catalyzed [4+2] cycloaddition Agrochemicals, potential imaging
6-Methyl-2,3-dihydro-1,4-oxathiine 1,4-Oxathiine Methyl at C6 Similar cycloaddition with methyl precursors Model for reactivity studies
2,6-Dioxo-3-(4-bromoacetophenyl)-tetrahydro-1,4-oxathiine Tetrahydro-1,4-oxathiine Bromoacetophenyl, ketones Thia-Michael addition/cyclization Electrophilic intermediates
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine Benzoxathiine Methoxy, thiophenyl NaH-mediated coupling in DMF Materials science

Research Findings and Functional Insights

  • Synthetic Flexibility : The bromophenyl-substituted oxathiine’s synthesis via [4+2] cycloaddition contrasts with tetrahydro-oxathiines requiring stepwise thia-Michael additions .
  • Photochemical Utility : The 2,3-dihydro-1,4-oxathiine moiety acts as a photoactivatable tag in fluorophores, where bromine’s heavy atom effect could enhance singlet oxygen generation for imaging .
  • Biological Activity : While simpler oxathiines like carboxin target plant fungi , bromophenyl-dihydropyridines may bridge antifungal and calcium channel-blocking activities .

Biological Activity

6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential applications in medicine and agriculture, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine is C10H8BrOSC_{10}H_{8}BrOS. The presence of the bromophenyl group enhances its reactivity and biological interactions.

Biological Activities

1. Antioxidant Activity
Research indicates that compounds similar to 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial in preventing cellular damage associated with various diseases.

2. Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.

3. Anticancer Potential
Studies have explored the anticancer properties of oxathiine derivatives, including 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine. It has shown promise as a serotonin (5-HT2C) receptor inhibitor, which may play a role in modulating cancer cell proliferation and apoptosis .

The biological activity of 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways or microbial metabolism.
  • Receptor Modulation : By acting on serotonin receptors, it can influence signaling pathways that regulate cell growth and survival .

Case Studies

Several studies have documented the effects of 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine:

  • Antioxidant Study : A study demonstrated that oxathiine derivatives could effectively reduce lipid peroxidation in vitro, suggesting their potential as therapeutic agents in oxidative stress-related diseases .
  • Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant activity against Gram-positive bacteria and fungi, indicating its potential use in developing new antimicrobial agents.
  • Anticancer Activity : In a recent study focusing on cancer cell lines, 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine was shown to induce apoptosis in cancer cells through modulation of the serotonin receptor pathway .

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

Compound NameMolecular FormulaKey Biological Activity
6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiineC10H8BrOSAntioxidant, Antimicrobial, Anticancer
2,3-Dihydro-1,4-benzoxathiin 4,4-dioxideC10H10O2SAntioxidant, Enzyme Inhibitor
N-(2-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiineC23H20FNO5SAntiviral Activity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine?

  • Methodological Answer :

  • Reaction Solvent Selection : Use polar aprotic solvents like DMF or DMSO, which stabilize intermediates and enhance reactivity. For example, sodium hydride in DMF was effective for analogous oxathiine derivatives .
  • Base Optimization : Test bases like NaH, K₂CO₃, or DBU to deprotonate phenolic precursors. NaH in DMF achieved >70% yield in similar syntheses .
  • Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct suppression.
  • Analytical Validation : Confirm purity via HPLC and elemental analysis (e.g., %C and %H matching calculated values, as in Table 1 below) .

Table 1 : Elemental Analysis for Oxathiine Derivatives

CompoundCalculated (%C/%H)Found (%C/%H)
Benzo-1,4-oxathiine analog70.29/4.7270.26/4.79

Q. What spectroscopic techniques are critical for structural confirmation of 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the oxathiine ring protons (δ 3.5–4.5 ppm for CH₂ groups) and aromatic protons (δ 7.2–7.8 ppm for bromophenyl). Compare with published spectra of structurally related compounds .
  • X-ray Crystallography : Resolve the dihydro-oxathiine ring conformation and bromophenyl orientation. Studies on bromophenyl-pyrazole derivatives highlight the importance of crystallographic data for unambiguous confirmation .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 285.15 for analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine derivatives?

  • Methodological Answer :

  • Controlled Variable Testing : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) to isolate electronic effects. For instance, replacing bromine with chlorine alters electrophilicity .
  • Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to track reaction intermediates. Compare with computational models (e.g., DFT calculations for transition states).
  • Cross-Validation : Replicate published protocols (e.g., cyclization steps for oxathiines ) and compare results with independent characterization (e.g., melting points, TLC mobility).

Q. What computational methods are suitable for predicting the bioactivity or stability of 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine?

  • Methodological Answer :

  • DFT Calculations : Model the compound’s electron density distribution to predict sites for nucleophilic/electrophilic attack. Validate with experimental X-ray data (e.g., bond lengths/angles from crystallography ).
  • Molecular Docking : Screen against target proteins (e.g., enzymes in oxidative stress pathways) using software like AutoDock Vina. Use crystallographic coordinates of similar ligands for accuracy.
  • QSAR Modeling : Corrogate substituent effects (e.g., bromine’s steric bulk) with stability data from accelerated degradation studies (40°C/75% RH for 4 weeks).

Data-Driven Research Considerations

Q. How should researchers design experiments to assess the oxidative stability of the oxathiine ring?

  • Methodological Answer :

  • Accelerated Aging : Expose the compound to H₂O₂ or UV light and monitor degradation via LC-MS. Quantify half-life using first-order kinetics.
  • Stabilizer Screening : Co-incubate with antioxidants (e.g., BHT, ascorbic acid) and compare degradation rates.
  • Spectroscopic Probes : Use FT-IR to track S–O bond stretching (1050–1150 cm⁻¹) as an indicator of ring stability .

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